molecular formula C23H23N3O2 B14994010 N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B14994010
M. Wt: 373.4 g/mol
InChI Key: WGSADCRMVDCWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a synthetic compound that belongs to the class of benzodiazepine derivatives. This compound is characterized by its complex molecular structure, which includes a benzodiazepine core linked to a furan-2-carboxamide group. It has been studied for its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

  • Formation of the Benzodiazepine Core: : The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone. This reaction is often carried out under acidic or basic conditions, with the use of catalysts such as acetic acid or hydrochloric acid.

  • Introduction of the Furan-2-Carboxamide Group: : The furan-2-carboxamide group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine intermediate with a furan-2-carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation. Additionally, process optimization may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzodiazepine derivatives, while reduction may produce reduced benzodiazepine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has been investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: The compound is explored for its potential therapeutic properties, such as its ability to modulate neurotransmitter receptors and its potential use as an anxiolytic or anticonvulsant.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system. This binding modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can be compared with other benzodiazepine derivatives, such as:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

The uniqueness of N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE lies in its specific molecular structure, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-17-8-2-3-9-18(17)16-26-20-11-5-4-10-19(20)25-22(26)13-6-14-24-23(27)21-12-7-15-28-21/h2-5,7-12,15H,6,13-14,16H2,1H3,(H,24,27)

InChI Key

WGSADCRMVDCWCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.